molecular formula C13H16N2O4S B3238017 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid CAS No. 1397004-93-1

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid

Cat. No.: B3238017
CAS No.: 1397004-93-1
M. Wt: 296.34
InChI Key: NCKOTOBFBNJHSY-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid is a benzoisothiazole derivative characterized by a sulfone group (1,1-dioxido) and a hexanoic acid chain linked via an amino group. This structural configuration confers unique physicochemical and biological properties, positioning it within a broader class of benzisothiazolone derivatives known for antimicrobial and antifungal activities .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-2-3-7-10(13(16)17)14-12-9-6-4-5-8-11(9)20(18,19)15-12/h4-6,8,10H,2-3,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOTOBFBNJHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid typically involves the reaction of 1,2-benzisothiazol-3-amine with hexanoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino compounds .

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include the modulation of enzymatic activity and protein-protein interactions .

Comparison with Similar Compounds

Core Benzisothiazolone Framework

The benzisothiazolone ring system is planar, as demonstrated in the crystal structure of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (). This planarity is conserved across derivatives, including the target compound, ensuring a stable scaffold for functional group modifications.

Substituent Variations

Compound Name Substituent Structure Key Features
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid Hexanoic acid chain (C6) Enhanced lipophilicity; conformational flexibility
[(1,1-Dioxido-...yl)(methyl)amino]acetic acid Acetic acid chain (C2), methyl group Shorter chain reduces lipophilicity; methyl group may sterically hinder interactions
Ethyl (1,1-Dioxido-3-oxo...yl)acetate Ethyl ester Increased lipophilicity; ester group reduces ionization at physiological pH
2-[(1,1-Dioxido...)amino]ethanol Ethanol substituent Polar hydroxyl group improves solubility but limits membrane permeability

Key Observations :

  • Chain Length: Longer chains (e.g., hexanoic acid) enhance membrane permeability but reduce aqueous solubility compared to acetic acid derivatives .
  • Functional Groups: Carboxylic acids (e.g., hexanoic acid) are ionizable, affecting bioavailability, while esters (e.g., ethyl acetate) improve lipophilicity .

Physicochemical Properties

Property Target Compound Acetic Acid Derivative Ethyl Ester
Molecular Weight ~315.3 g/mol ~240.3 g/mol ~285.3 g/mol
Solubility (Water) Low (due to C6 chain) Moderate Very Low
logP ~2.5 (estimated) ~1.2 ~3.0
Ionization Carboxylic acid (pKa ~4.5) Carboxylic acid (pKa ~4.5) Non-ionizable

Implications :

  • The target compound’s lower solubility may necessitate formulation strategies (e.g., salt forms) for pharmaceutical applications.

Biological Activity

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

  • Molecular Formula : C12H16N2O4S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 663168-15-8

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzisothiazole derivatives, including those related to the compound . For instance, derivatives have shown inhibitory effects against the Dengue Virus NS2BNS3 protease, with several compounds exhibiting IC50 values in the micromolar range. The mechanism involves binding to the protease's catalytic triad, suggesting potential for therapeutic development against viral infections .

Antimicrobial Activity

Benzisothiazole derivatives have also demonstrated significant antimicrobial activity. A study indicated that certain BIT derivatives exhibited broad-spectrum antimicrobial effects against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that benzisothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Specific studies have shown that these compounds can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Protease Inhibition : The compound inhibits viral proteases, crucial for viral replication.
  • Membrane Disruption : It disrupts microbial cell membranes, leading to cell death.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzisothiazole derivatives demonstrated that certain modifications could enhance antiviral efficacy against Dengue Virus. The results indicated that compounds with a hexanoic acid moiety showed improved binding affinity and inhibitory activity compared to simpler analogs. This highlights the importance of structural diversity in optimizing antiviral agents .

Case Study 2: Antimicrobial Spectrum

In another investigation, a library of benzisothiazole derivatives was screened for antimicrobial activity. The study found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/PathogenIC50/Effectiveness
AntiviralDengue Virus NS2BNS3Micromolar range
AntimicrobialVarious Bacterial StrainsMIC < conventional antibiotics
AnticancerCancer Cell LinesInduces apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 1,2-benzisothiazol-3-amine derivatives with hexanoic acid precursors. A high-yield approach (85%) includes reacting the benzisothiazol core with bromohexanoic acid under alkaline conditions, followed by oxidation with hydrogen peroxide to introduce the sulfone group. Reaction temperature (90°C) and pH control (acidification to pH 3.0) are critical for purity . Alternative routes use potassium chloroacetate intermediates for functionalization, with stirring duration (6–12 hours) impacting yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR (125 MHz, CD3_3OD) identifies key resonances: carbonyl (177.0 ppm), aromatic carbons (128–136 ppm), and alkyl chain signals (23–39 ppm) .
  • Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 298 [M+1]) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks. For example, benzoisothiazolone derivatives exhibit planar aromatic systems and intermolecular O–H···O interactions .

Q. What are the key considerations in designing solubility and stability studies for this compound?

  • Methodological Answer : Solubility is assessed in polar solvents (e.g., DMSO, methanol) via saturation shake-flask methods. Stability under physiological pH (e.g., phosphate buffers) is monitored using HPLC-UV, with degradation kinetics analyzed at 37°C. Crystallization from water/ethyl acetate mixtures improves purity .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s interaction with biological targets, such as plant resistance proteins or enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding pockets in proteins like RP4 and RP8, which interact with hexanoic acid derivatives via ADP-binding sites. Free energy calculations (MM-PBSA) validate affinity, while MD simulations (GROMACS) assess conformational stability. Key residues (e.g., Lys-245, Asp-312) form hydrogen bonds with the sulfonamide group . Comparative modeling against structural analogs (e.g., 2-(1,2-benzisothiazol-3-yl)acetic acid derivatives) refines predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, nutrient media). Standardize protocols using CLSI guidelines for MIC (minimal inhibitory concentration) testing. Cross-validate cytotoxicity (MTT assay) in mammalian cell lines (e.g., HEK293) to distinguish selective antimicrobial activity from general toxicity. Structural analogs (e.g., 3-oxobenzoisothiazolone derivatives) serve as positive controls .

Q. How can derivatives of this compound be designed to enhance pharmacological properties, such as blood-brain barrier penetration or reduced metabolic clearance?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce alkyl chains or fluorinated groups to improve logP (calculated via ChemAxon). For example, esterification of the carboxylic acid group increases BBB penetration .
  • Metabolic Stability : Replace labile sulfonamide groups with bioisosteres (e.g., triazoles) and test in liver microsome assays. Derivatives with 1,2,4-triazole substituents show reduced CYP3A4-mediated oxidation .

Q. What role does the sulfonamide group play in the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The sulfonamide group enhances hydrogen-bonding capacity (O–H···N interactions) and stabilizes transition states in nucleophilic reactions. In crystallographic studies, it participates in dimer formation via N–H···O bonds. Its electron-withdrawing nature also activates the benzisothiazole ring for electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid

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